![molecular formula C33H22N8Na4O15S4 B12406781 Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the diazotization of 2-amino-8-oxido-6-sulfonaphthalen-1-yl. This intermediate is then coupled with 3-sulfoanilino to form the diazenyl compound. The final product is obtained by further coupling with 4-oxidonaphthalene-2-sulfonate under controlled conditions.
Industrial Production Methods
Industrial production typically involves large-scale batch processes where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of advanced reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the amino and hydroxyl groups.
Reduction: Reduction reactions can occur at the diazenyl linkages, leading to the formation of amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Introduction of halogen, alkyl, or other functional groups.
Applications De Recherche Scientifique
Chemistry
The compound is used as a dye in various chemical processes, including staining and labeling. Its stability and intense color make it suitable for use in analytical chemistry.
Biology
In biological research, it is used as a staining agent for tissues and cells. Its ability to bind to specific biological molecules makes it useful in histology and cytology.
Medicine
The compound has potential applications in medical diagnostics, particularly in imaging and diagnostic assays. Its ability to bind to specific biomolecules can be leveraged for targeted imaging.
Industry
In the textile industry, it is used as a dye for fabrics. Its stability and resistance to fading make it a preferred choice for high-quality textiles.
Mécanisme D'action
The compound exerts its effects primarily through its ability to bind to specific molecules. The diazenyl groups facilitate binding to various substrates, while the sulfonate groups enhance solubility and stability. The molecular targets include proteins, nucleic acids, and other biomolecules, allowing for a wide range of applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrasodium (6Z)-4-amino-6-({4’-[(2E)-2-(8-amino-1-oxo-5,7-disulfonato-2(1H)-naphthalenylidene)hydrazino]-3,3’-dimethoxy-4-biphenylyl}hydrazono)-5-oxo-5,6-dihydro-1,3-naphthalenedisulfonate
- Tetrasodium (3E)-6-amino-4-oxo-3-({7-sulfinato-4-[(E)-(4-sulfonatophenyl)diazenyl]-1-naphthyl}hydrazono)-3,4-dihydro-2,7-naphthalenedisulfonate
Uniqueness
The unique combination of diazenyl and sulfonate groups in Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate provides it with exceptional stability and intense coloration, making it superior to other similar compounds in terms of performance and application versatility.
Propriétés
Formule moléculaire |
C33H22N8Na4O15S4 |
|---|---|
Poids moléculaire |
990.8 g/mol |
Nom IUPAC |
tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/C33H26N8O15S4.4Na/c34-21-5-1-15-9-19(57(45,46)47)13-25(42)29(15)31(21)40-38-23-7-3-17(11-27(23)59(51,52)53)36-33(44)37-18-4-8-24(28(12-18)60(54,55)56)39-41-32-22(35)6-2-16-10-20(58(48,49)50)14-26(43)30(16)32;;;;/h1-14,42-43H,34-35H2,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
Clé InChI |
ZXRQHEAKVNYRIS-UHFFFAOYSA-J |
SMILES canonique |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)[O-])N=NC3=C(C=C(C=C3)NC(=NC4=CC(=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)[O-])S(=O)(=O)[O-])N)S(=O)(=O)O)[O-])S(=O)(=O)O)N.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


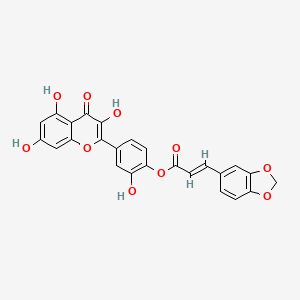
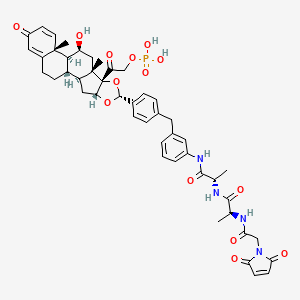
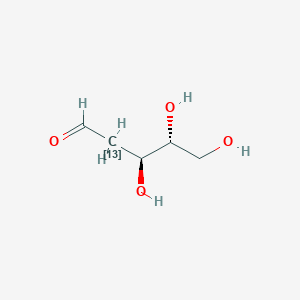
![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)

![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)



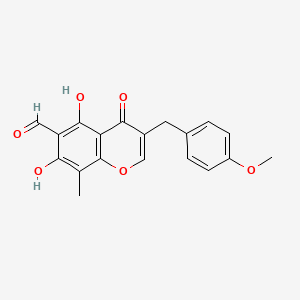
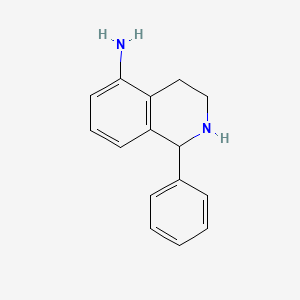

![7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B12406778.png)
